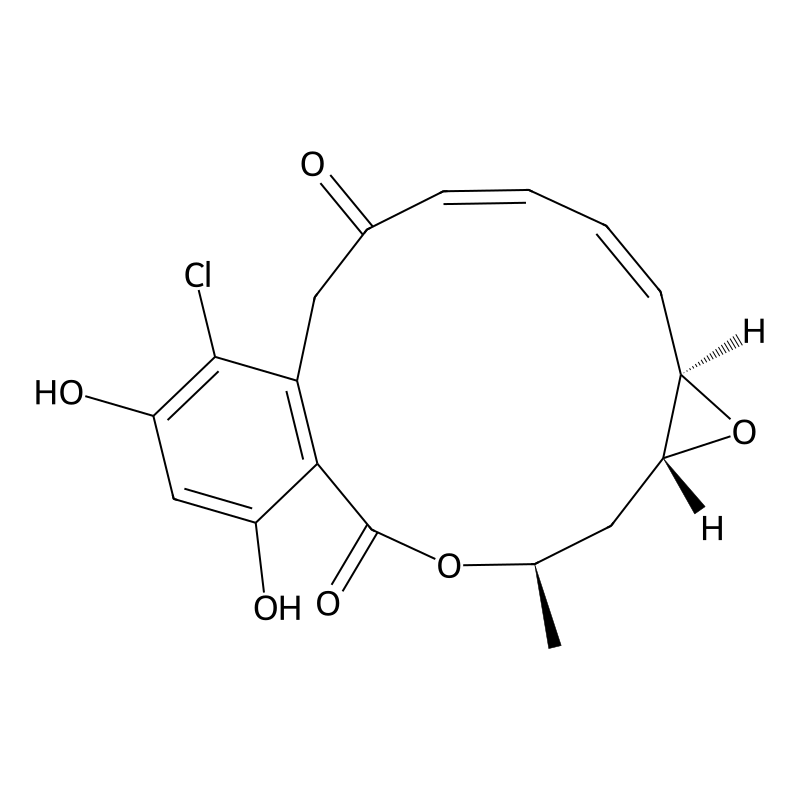

Radicicol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Radicicol is a naturally occurring macrocyclic antibiotic that functions as a potent, ATP-competitive inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP-binding domain of Hsp90, it disrupts the chaperone's function, which is critical for the stability and activity of numerous client proteins involved in signal transduction and cell cycle control. This mechanism leads to the destabilization and subsequent degradation of key oncogenic proteins, making Radicicol a foundational tool compound for studying Hsp90-dependent pathways in cancer research and cell biology. Unlike benzoquinone ansamycin-class inhibitors, Radicicol's distinct resorcinol-based structure provides a different chemical scaffold for interacting with the Hsp90 active site.

References

- [1] Schulte, T. W., et al. Antibiotic radicicol binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin. *Cell Stress & Chaperones*, 3(2), 100–108 (1998).

- [2] Roe, S. M., et al. Structural Basis for Inhibition of the Hsp90 Molecular Chaperone by the Antitumor Antibiotics Radicicol and Geldanamycin. *Journal of Medicinal Chemistry*, 42(2), 260–266 (1999).

- [3] Soga, S., et al. Development of radicicol analogues. *Current Cancer Drug Targets*, 3(5), 359-369 (2003).

- [4] Schulte, T. W., et al. Interaction of radicicol with members of the heat shock protein 90 family of molecular chaperones. *Molecular and Cellular Biology*, 19(11), 7790-7797 (1999).

- [5] Blagg, B. S. J., & Kerr, T. D. Hsp90 inhibitors: Small molecules that transform the Hsp90 protein folding machinery into a catalyst for protein degradation. *Medicinal Research Reviews*, 26(3), 310-338 (2006).

Substituting Radicicol with other Hsp90 inhibitors, particularly the common benchmark Geldanamycin, is unreliable due to fundamental differences in chemical structure, binding thermodynamics, and off-target effects. Radicicol is a resorcylic acid lactone, while Geldanamycin is a benzoquinone ansamycin. This structural divergence results in a significantly different binding affinity and thermodynamic profile. Furthermore, Geldanamycin's benzoquinone ring is a known liability, prone to producing off-target toxicity through redox cycling and reaction with cellular nucleophiles like glutathione, a complication not associated with Radicicol's resorcinol scaffold. These disparities mean that experimental outcomes related to potency, secondary effects, and even client protein degradation profiles can differ substantially, making one-to-one substitution inappropriate for reproducible research.

References

- [1] Roe, S. M., et al. Structural Basis for Inhibition of the Hsp90 Molecular Chaperone by the Antitumor Antibiotics Radicicol and Geldanamycin. *Journal of Medicinal Chemistry*, 42(2), 260–266 (1999).

- [2] Cuyckens, F., & Claeys, M. Mass spectrometry in the structural analysis of flavonoids. *Journal of Mass Spectrometry*, 39(1), 1-15 (2004).

- [3] Sun, L., et al. Role of oxidative stress in Geldanamycin-induced cytotoxicity and disruption of Hsp90 signaling complex. *BMC Cancer*, 8, 43 (2008).

- [4] Patel, K., et al. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy. *International Journal of Molecular Sciences*, 25(21), 11293 (2024).

Over 60-Fold Higher Binding Affinity to Hsp90 Compared to Geldanamycin

Direct measurement of binding to full-length dimeric Hsp90 via isothermal titration calorimetry (ITC) shows that Radicicol binds with significantly higher affinity than the common in-class substitute, Geldanamycin. Radicicol exhibited a dissociation constant (Kd) of 19 nM, whereas Geldanamycin's was 1.2 µM, demonstrating a quantitatively substantial difference in target engagement at the biochemical level. This high affinity makes Radicicol a more potent inhibitor in in vitro assays.

| Evidence Dimension | Binding Affinity (Kd) to Hsp90 |

| Target Compound Data | 19 nM |

| Comparator Or Baseline | Geldanamycin: 1.2 µM (1200 nM) |

| Quantified Difference | ~63-fold higher affinity |

| Conditions | Binding to full-length dimeric yeast Hsp90 measured by isothermal titration calorimetry (ITC). |

For biochemical or structural studies, this ensures more complete and potent target saturation at lower concentrations, reducing the potential for off-target effects.

Favorable Binding Thermodynamics: Avoids Entropic Penalty Seen with Geldanamycin

Beyond simple affinity, the thermodynamic basis for Radicicol's binding is distinct from Geldanamycin. ITC analysis revealed that Radicicol binding to Hsp90 is associated with a favorable entropy change. In direct contrast, Geldanamycin binding incurs a significant entropic penalty. This suggests fundamentally different modes of interaction with the protein and surrounding solvent, which can influence inhibitor specificity and behavior.

| Evidence Dimension | Entropic Contribution to Binding (TΔS) |

| Target Compound Data | Favorable (positive value) |

| Comparator Or Baseline | Geldanamycin: Unfavorable (negative value, incurs an entropic penalty) |

| Quantified Difference | Opposite thermodynamic driving forces |

| Conditions | Binding to full-length dimeric yeast Hsp90 measured by isothermal titration calorimetry (ITC). |

This difference in binding mechanism provides a cleaner biophysical probe for researchers studying the specific conformational changes and energetics of the Hsp90 chaperone cycle.

Avoids Quinone-Mediated Off-Target Toxicity Inherent to Geldanamycin Class

Geldanamycin and its derivatives possess a benzoquinone ring, a structural liability that causes off-target toxicity through two main mechanisms: redox cycling that generates reactive oxygen species (ROS), and covalent modification of cellular thiols like glutathione. This can confound experimental results by inducing cellular stress responses unrelated to Hsp90 inhibition. Radicicol's resorcinol structure does not have this liability, offering a more specific and less confounding tool for cellular assays.

| Evidence Dimension | Chemical Moiety Responsible for Off-Target Toxicity |

| Target Compound Data | Resorcinol ring (not associated with redox cycling or Michael addition) |

| Comparator Or Baseline | Geldanamycin: Benzoquinone ring (known to cause oxidative stress and react with thiols) |

| Quantified Difference | Qualitative difference in chemical structure and reactivity |

| Conditions | Cellular environment |

Choosing Radicicol minimizes the risk that observed cellular effects are artifacts of quinone-related toxicity, leading to more reliable and interpretable data on Hsp90's specific role.

Metabolic Instability Profile: Unmodified Radicicol is a Tool for In Vitro, Not In Vivo, Use

While highly potent in biochemical and cellular assays, Radicicol is noted for its poor in vivo stability. Its structure contains sensitive functionalities, including a Michael acceptor and an epoxide, which are readily metabolized, rendering the compound inactive in animal models. In contrast, Geldanamycin derivatives like 17-AAG were specifically developed to improve stability for in vivo applications, although they retain other liabilities like poor solubility and hepatotoxicity.

| Evidence Dimension | In Vivo Activity |

| Target Compound Data | Inactive due to rapid metabolism |

| Comparator Or Baseline | Geldanamycin / 17-AAG: Active in vivo (though with other liabilities) |

| Quantified Difference | Qualitative difference in applicability |

| Conditions | Animal models / in vivo systems |

This clarifies the procurement decision: Radicicol is the appropriate choice for high-potency in vitro studies, while users requiring in vivo activity must select a different, specifically designed compound.

Biochemical and Biophysical Assays Requiring a High-Affinity Reference Inhibitor

For applications like isothermal titration calorimetry, surface plasmon resonance, or competitive binding assays, Radicicol's ~63-fold higher affinity for Hsp90 compared to Geldanamycin provides a more potent and reliable reference standard for quantifying the binding of novel compounds.

Cellular Studies to Isolate Hsp90 Inhibition from Quinone-Induced Oxidative Stress

When the research goal is to determine the specific downstream consequences of Hsp90 inhibition without the confounding variable of oxidative stress, Radicicol is the appropriate tool. Its resorcinol structure avoids the off-target ROS generation and thiol reactivity inherent to the benzoquinone scaffold of Geldanamycin.

Structural Biology and Computational Modeling of Resorcinol-Class Inhibitors

As the prototypical resorcylic acid lactone inhibitor of Hsp90, Radicicol is the essential compound for crystallographic or computational studies aimed at understanding how this specific chemical class interacts with the N-terminal ATP-binding pocket to guide the design of next-generation synthetic inhibitors.

References

- [1] Roe, S. M., et al. Structural Basis for Inhibition of the Hsp90 Molecular Chaperone by the Antitumor Antibiotics Radicicol and Geldanamycin. *Journal of Medicinal Chemistry*, 42(2), 260–266 (1999).

- [2] Sun, L., et al. Role of oxidative stress in Geldanamycin-induced cytotoxicity and disruption of Hsp90 signaling complex. *BMC Cancer*, 8, 43 (2008).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (99.49%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

2: Michela P, Velia V, Aldo P, Ada P. Role of connexin 43 in cardiovascular diseases. Eur J Pharmacol. 2015 Dec 5;768:71-6. doi: 10.1016/j.ejphar.2015.10.030. Epub 2015 Oct 20. Review. PubMed PMID: 26499977.

3: Trendowski M. PU-H71: An improvement on nature's solutions to oncogenic Hsp90 addiction. Pharmacol Res. 2015 Sep;99:202-16. doi: 10.1016/j.phrs.2015.06.007. Epub 2015 Jun 25. Review. PubMed PMID: 26117427.

4: Khandelwal A, Crowley VM, Blagg BSJ. Natural Product Inspired N-Terminal Hsp90 Inhibitors: From Bench to Bedside? Med Res Rev. 2016 Jan;36(1):92-118. doi: 10.1002/med.21351. Epub 2015 May 25. Review. PubMed PMID: 26010985; PubMed Central PMCID: PMC4659773.

5: Patocka J, Soukup O, Kuca K. Resorcylic acid lactones as the protein kinase inhibitors , naturally occuring toxins. Mini Rev Med Chem. 2013 Nov;13(13):1873-8. Review. PubMed PMID: 24070207.

6: Piper PW, Millson SH. Spotlight on the microbes that produce heat shock protein 90-targeting antibiotics. Open Biol. 2012 Dec 12;2(12):120138. doi: 10.1098/rsob.120138. Review. PubMed PMID: 23271830; PubMed Central PMCID: PMC3603443.

7: Soga S, Akinaga S, Shiotsu Y. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development. Curr Pharm Des. 2013;19(3):366-76. Review. PubMed PMID: 22920907.

8: Gorska M, Popowska U, Sielicka-Dudzin A, Kuban-Jankowska A, Sawczuk W, Knap N, Cicero G, Wozniak F. Geldanamycin and its derivatives as Hsp90 inhibitors. Front Biosci (Landmark Ed). 2012 Jun 1;17:2269-77. Review. PubMed PMID: 22652777.

9: Neckers L, Workman P. Hsp90 molecular chaperone inhibitors: are we there yet? Clin Cancer Res. 2012 Jan 1;18(1):64-76. doi: 10.1158/1078-0432.CCR-11-1000. Review. PubMed PMID: 22215907; PubMed Central PMCID: PMC3252205.

10: Luo HM, Sun W, Yin JY, Yang XH. [Progress in the study of heat shock protein 90 inhibitors]. Yao Xue Xue Bao. 2010 Jul;45(7):813-20. Review. Chinese. PubMed PMID: 20931776.

11: Minuth WW, Denk L, Glashauser A. Cell and drug delivery therapeutics for controlled renal parenchyma regeneration. Adv Drug Deliv Rev. 2010 Jun 15;62(7-8):841-54. doi: 10.1016/j.addr.2010.01.004. Epub 2010 Feb 1. Review. PubMed PMID: 20122975.

12: Winssinger N, Fontaine JG, Barluenga S. Hsp90 inhibition with resorcyclic acid lactones (RALs). Curr Top Med Chem. 2009;9(15):1419-35. Review. PubMed PMID: 19860733.

13: Reikvam H, Ersvaer E, Bruserud O. Heat shock protein 90 - a potential target in the treatment of human acute myelogenous leukemia. Curr Cancer Drug Targets. 2009 Sep;9(6):761-76. Review. PubMed PMID: 19754360.

14: Sgobba M, Rastelli G. Structure-based and in silico design of Hsp90 inhibitors. ChemMedChem. 2009 Sep;4(9):1399-409. doi: 10.1002/cmdc.200900256. Review. PubMed PMID: 19685544.

15: Duerfeldt AS, Blagg BS. Hydrating for resistance to radicicol. ACS Chem Biol. 2009 Apr 17;4(4):245-7. doi: 10.1021/cb9000712. Review. PubMed PMID: 19371133; PubMed Central PMCID: PMC2843399.

16: Taldone T, Sun W, Chiosis G. Discovery and development of heat shock protein 90 inhibitors. Bioorg Med Chem. 2009 Mar 15;17(6):2225-35. doi: 10.1016/j.bmc.2008.10.087. Epub 2008 Nov 6. Review. PubMed PMID: 19017562; PubMed Central PMCID: PMC2760286.

17: Donnelly A, Blagg BS. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket. Curr Med Chem. 2008;15(26):2702-17. Review. PubMed PMID: 18991631; PubMed Central PMCID: PMC2729083.

18: Workman P, Burrows F, Neckers L, Rosen N. Drugging the cancer chaperone HSP90: combinatorial therapeutic exploitation of oncogene addiction and tumor stress. Ann N Y Acad Sci. 2007 Oct;1113:202-16. Epub 2007 May 18. Review. PubMed PMID: 17513464.

19: Winssinger N, Barluenga S. Chemistry and biology of resorcylic acid lactones. Chem Commun (Camb). 2007 Jan 7;(1):22-36. Epub 2006 Sep 25. Review. PubMed PMID: 17279252.

20: Xiao L, Lu X, Ruden DM. Effectiveness of hsp90 inhibitors as anti-cancer drugs. Mini Rev Med Chem. 2006 Oct;6(10):1137-43. Review. PubMed PMID: 17073714.